molecular formula C13H14N2O3S B13235421 Ethyl 2-{3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate

Ethyl 2-{3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate

Cat. No.: B13235421
M. Wt: 278.33 g/mol
InChI Key: RHYTVXCJWDLFPB-UHFFFAOYSA-N
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Description

Ethyl 2-{3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate is a heterocyclic compound featuring a fused thiazolo[5,4-b]pyridine core. Its structure includes a formyl group at position 3, methyl groups at positions 4 and 6, and an ethyl acetate moiety at position 4. The ethyl ester group may act as a prodrug moiety, improving bioavailability through hydrolysis to a carboxylic acid derivative.

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

ethyl 2-(3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl)acetate

InChI

InChI=1S/C13H14N2O3S/c1-4-18-11(17)5-9-7(2)12-10(6-16)15-19-13(12)14-8(9)3/h6H,4-5H2,1-3H3

InChI Key

RHYTVXCJWDLFPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C2=C(N=C1C)SN=C2C=O)C

Origin of Product

United States

Preparation Methods

One-Step Construction of the Thiazolo[5,4-b]pyridine Core

A pivotal method involves the cyclocondensation of appropriately substituted chloronitropyridines with thioamides or thioureas. This reaction is typically performed in polar aprotic solvents under moderate heating, yielding thiazolo[5,4-b]pyridine derivatives in a single step.

Reaction Scheme:

  • Starting materials: Substituted chloronitropyridine + thioamide/thiourea
  • Solvent: Dimethylformamide or similar
  • Temperature: 80–120°C
  • Time: 6–24 hours
  • Product: Thiazolo[5,4-b]pyridine derivative

Esterification to Introduce Ethyl Acetate Moiety

The ethyl acetate side chain is generally introduced via alkylation or esterification of the corresponding carboxylic acid intermediate. This step may involve Fischer esterification or alkylation using ethyl bromoacetate in the presence of a base.

Esterification Example:

  • Starting material: Carboxylic acid intermediate
  • Reagents: Ethanol (Fischer), or ethyl bromoacetate + base (alkylation)
  • Catalyst: Acid (Fischer) or base (alkylation)
  • Temperature: 60–80°C
  • Time: 4–8 hours

Purification and Characterization

The crude product is typically purified by recrystallization (e.g., from isopropanol or ethanol) or by chromatography. Structural confirmation is achieved by Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

  • Data Table: Representative Synthesis Parameters
Step Reagents/Conditions Yield (%) Notes
Cyclocondensation Chloronitropyridine + thioamide, DMF, 100°C 70–85 One-step core construction
Formylation (Vilsmeier) POCl₃/DMF, 60–80°C 65–80 Installs formyl at 3-position
Esterification (Fischer) Ethanol, acid catalyst, 70°C 75–90 Converts acid to ethyl ester
Purification Recrystallization or chromatography IPA or ethanol as solvent
  • Comparative Analysis of Literature Methods
Method/Reference Core Construction Functionalization Yield Advantages Limitations
Cyclocondensation One-step Post-cyclization 70–85 Simple, scalable Substrate scope dependent
Multi-step Stepwise Sequential 60–80 High selectivity possible Longer total synthesis time
  • Research Findings and Optimization
  • Use of zinc oxide or other metal catalysts can improve yields and selectivity in cyclocondensation steps.
  • Solvent choice (e.g., ethanol, methanol, DMF) affects reaction rate and purity.
  • Temperature control is critical to prevent side reactions and decomposition.
  • Modifications to the thiazole or pyridine rings significantly alter biological activity, necessitating precise control of substitution patterns during synthesis.
  • Conclusion

The synthesis of Ethyl 2-{3-formyl-4,6-dimethyl-thiazolo[5,4-b]pyridin-5-yl}acetate is best accomplished through a combination of modern heterocyclic construction (cyclocondensation), targeted functionalization (formylation, methylation), and efficient esterification. Advances in one-pot and single-step methods have increased the efficiency and scalability of this synthesis, making the compound accessible for further biological and pharmaceutical studies.

“Technical details often involve conditions such as temperature control, solvent choice (e.g., ethanol or methanol), and catalyst use (e.g., zinc oxide or other metal catalysts) to optimize yield and purity.”

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogens in the presence of a catalyst like iron (Fe), HNO3 in sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-{3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Differences

The following table summarizes key structural and functional distinctions between the target compound and its analogues:

Compound Name Core Structure Key Substituents Biological Activity
Ethyl 2-{3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate Thiazolo[5,4-b]pyridine 3-formyl, 4,6-dimethyl, ethyl acetate Not reported in available data
Compound 94 (Ethyl 2-(3'-(4-aminophenyl)-7′-argio-6′-cyano-5′-oxo-3′,5′-dihydro-4′H-spiro[cyclohexane-1,2′-thiazolo[4,5-b]pyridin]-4′-yl)acetate) Spiro-thiazolo[4,5-b]pyridine 4-aminophenyl, argio, cyano, ethyl acetate, spiro cyclohexane Anticancer (MCF-7, HepG-2)
Ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate Pyrazolo-triazolo-pyrimidine 1,3-diphenyl, ethyl acetate No biological data reported
Key Observations:
  • Core Heterocycles: The target compound’s thiazolo[5,4-b]pyridine core differs from the spiro-thiazolo[4,5-b]pyridine in Compound 94 and the pyrazolo-triazolo-pyrimidine in the compound. These cores influence electronic properties and steric interactions, which may affect binding to biological targets.
  • Substituent Effects: Formyl vs. Amino/Cyano Groups: The target compound’s formyl group offers a reactive site for derivatization, whereas Compound 94’s 4-aminophenyl and cyano substituents may improve hydrogen bonding and dipole interactions with cellular targets, contributing to its anticancer activity. Ethyl Acetate: Common across all compounds, this group likely serves as a prodrug motif, enhancing solubility and absorption.

Biological Activity

Ethyl 2-{3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazolo[5,4-b]pyridine core, which is known for its diverse biological properties. The synthesis typically involves the following steps:

  • Formation of Thiazole Ring : The thiazole moiety is synthesized using a reaction between appropriate aldehydes and thioamides.
  • Acylation : The resulting thiazole compound is then acylated to introduce the ethyl acetate group.
  • Purification : The final product is purified through recrystallization or chromatography.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines:

  • IC50 Values : Studies demonstrated IC50 values as low as 1.61 µg/mL against specific cancer cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The compound interacts with proteins involved in apoptosis pathways, such as Bcl-2 family proteins, promoting cell death in cancerous cells through hydrophobic interactions and minimal hydrogen bonding .

Anticonvulsant Properties

Thiazole derivatives have also been investigated for their anticonvulsant effects:

  • Efficacy : In animal models, certain thiazole compounds exhibited anticonvulsant activity with a median effective dose significantly lower than conventional treatments like ethosuximide .
  • Structure-Activity Relationship (SAR) : Modifications on the thiazole ring have been linked to enhanced anticonvulsant activity, emphasizing the importance of specific substituents on the aromatic rings attached to the thiazole structure .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiazole derivatives:

  • In Vitro Studies : Compounds similar to this compound have shown effectiveness against resistant strains of bacteria such as MRSA and E. coli .
  • Mechanism : The antibacterial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Study 1: Antitumor Efficacy

A study conducted on a series of thiazole derivatives revealed that those with methyl substitutions at specific positions exhibited enhanced cytotoxicity against HCT116 and HepG2 cell lines. The compound's interaction with Bcl-2 was confirmed through molecular dynamics simulations that illustrated significant binding affinity and stability in complex formation.

Study 2: Anticonvulsant Activity

In a controlled trial using MES (Maximal Electric Shock) and scPTZ (subcutaneous Pentylenetetrazol) models, several thiazole derivatives demonstrated robust anticonvulsant properties. The study concluded that modifications at the para position of the phenyl ring were crucial for achieving desired pharmacological effects.

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